![molecular formula C19H22N4O5 B601645 Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 429659-01-8](/img/structure/B601645.png)
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an impurity of Dabigatran , a nonpeptide, direct thrombin inhibitor that is antithrombotic . It is used as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring . In the crystal, molecules are linked by N—H…O hydrogen bonds and C—H…π interactions, forming slabs parallel to the ac plane .Chemical Reactions Analysis
The compound is designed using 4-(methylamino)-3-nitrobenzoic acid . The synthesis route involves multiple steps .Physical And Chemical Properties Analysis
The compound is characterized by IR, 1H NMR, and single crystal X-ray crystallography . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Anti-Gastric Cancer Activity
This compound has been synthesized and characterized for its potential in treating gastric cancer. It has shown in vitro anti-cancer activity against human gastric cancer cell lines such as SGC-790, MKN-4, and MKN45 . The study suggests that the compound could be a starting point for the development of new anti-cancer agents.
Synthesis of Heterocyclic Compounds
The compound serves as an intermediate in the synthesis of new heterocyclic compounds. Its successful synthesis via multiple routes and characterization by IR, 1H NMR, and single crystal X-ray crystallography has been documented, indicating its utility in the field of organic chemistry and drug design .
Impurity Profiling of Pharmaceuticals
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is identified as an impurity in the synthesis of Dabigatran, a direct thrombin inhibitor used as an anticoagulant . Its identification and quantification are crucial for the quality control of pharmaceutical products.
Analytical Chemistry Applications
The compound has been used in the development of novel methods for the separation and quantification of potential impurities by RP-HPLC from KSM stage to API stage of Dabigatran Mesylate . This highlights its role in improving analytical techniques for drug purity assessment.
Drug Design and Development
As an intermediate in drug synthesis, this compound is involved in the preparation of Dabigatran. It is part of an improved, cost-effective process for preparing high-quality intermediates, which is essential for the large-scale production of pharmaceuticals .
Study of Thrombin Inhibition
Due to its relation to Dabigatran, the compound is indirectly involved in the study of thrombin inhibition mechanisms. Understanding its role in the synthesis of thrombin inhibitors can aid in the design of new anticoagulant drugs .
Mechanism of Action
Target of Action
It is known that the compound has been used in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets.
Biochemical Pathways
Given its use in pharmaceutical synthesis , it may be involved in a variety of biochemical reactions.
Result of Action
It has been used in the synthesis of pharmaceuticals , suggesting that it may have significant biological effects.
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFQBXGCDIVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025573 | |
Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
429659-01-8 | |
Record name | N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429659-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[1-(4-Methylamino-3-nitro-phenyl)-methanoyl]-pyridin-2-yl-amino}-propionic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUG97NHF8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of Dabigatran etexilate?
A1: This compound serves as a crucial precursor in the multi-step synthesis of Dabigatran etexilate. Both research papers describe its synthesis starting from 4-(methylamino)-3-nitrobenzoic acid. In the first paper , it's synthesized by reacting 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate. The second paper employs a similar strategy, utilizing 2-chloro-1-methylpyridinium iodide (CMPI) as a catalyst for improved yield. This intermediate then undergoes a series of reactions, including reduction, amidation, and cyclization, ultimately leading to Dabigatran etexilate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.